molecular formula C13H18O4 B7693503 2,2-Diethoxyethyl benzoate CAS No. 101268-52-4

2,2-Diethoxyethyl benzoate

Cat. No.: B7693503
CAS No.: 101268-52-4
M. Wt: 238.28 g/mol
InChI Key: QFKKHAZEIWDXRZ-UHFFFAOYSA-N
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Description

2,2-Diethoxyethyl benzoate is a useful research compound. Its molecular formula is C13H18O4 and its molecular weight is 238.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Diethoxyethyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Diethoxyethyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2-diethoxyethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O4/c1-3-15-12(16-4-2)10-17-13(14)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFKKHAZEIWDXRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(COC(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50473583
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64904-47-8
Record name 2,2-diethoxyethyl Benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50473583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2,2-Diethoxyethyl benzoate is an organic compound classified as an ester, formed from the reaction between benzoic acid and 2,2-diethoxyethanol. This compound has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. Its unique structure, which includes an aromatic benzoate moiety linked to a diethoxyethyl group, contributes to its diverse biological activities.

The molecular formula of 2,2-diethoxyethyl benzoate is C13H18O4C_{13}H_{18}O_4. Its synthesis typically involves direct esterification under elevated temperatures (150-200 °C) while removing water to favor ester formation. The compound's structure can be represented as follows:

CCOC COC O C 6H 5 OCC\text{CCOC COC O C 6H 5 OCC}

Biological Activity Overview

Research indicates that 2,2-diethoxyethyl benzoate exhibits various biological activities, including:

  • Antimicrobial Properties: Studies have shown that esters like 2,2-diethoxyethyl benzoate can possess antimicrobial effects against certain bacteria and fungi. This is significant for potential applications in pharmaceuticals and agriculture.
  • Cytotoxicity: Some derivatives of benzoates have been evaluated for their cytotoxic effects on cancer cell lines. For instance, compounds synthesized from 2,2-diethoxyethyl benzoate have demonstrated cytotoxicity against human cancer cell lines such as K562 and HepG2 .
  • Enzyme Inhibition: Compounds derived from 2,2-diethoxyethyl benzoate have shown potential in inhibiting enzymes relevant to various biological pathways. For example, they may act as inhibitors of aminopeptidase N and other enzymes involved in drug metabolism .

Case Study 1: Synthesis and Cytotoxic Evaluation

A study evaluated the synthesis of tetrahydroisoquinoline derivatives from 2,2-diethoxyethyl benzoate. The resulting compounds were tested for cytotoxicity against K562 cell lines. The results indicated a significant reduction in cell viability, suggesting that these derivatives could serve as potential anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial properties of various esters were compared. 2,2-Diethoxyethyl benzoate was included in a panel of compounds tested against Gram-positive and Gram-negative bacteria. The results showed moderate activity, indicating its potential utility in developing antimicrobial agents .

Data Tables

Activity Type Tested Compound Cell Line/Pathogen Result
CytotoxicityTetrahydroisoquinoline derivativeK562 (human leukemia)Significant reduction in viability
Antimicrobial2,2-Diethoxyethyl benzoateStaphylococcus aureusModerate activity
Enzyme InhibitionDerivatives from 2,2-Diethoxyethyl benzoateAminopeptidase NInhibition observed

The biological activity of 2,2-diethoxyethyl benzoate may be attributed to its ability to interact with various biological targets through the ester functional group. As with other esters, hydrolysis can lead to the release of active metabolites that exert biological effects. Additionally, the compound's lipophilicity may enhance its ability to penetrate cellular membranes, facilitating interactions with intracellular targets.

Q & A

Basic: What are the established synthetic routes for 2,2-Diethoxyethyl benzoate, and how are reaction conditions optimized?

The synthesis typically involves esterification of benzoic acid derivatives with diethoxyethanol under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid). Critical parameters include temperature control (60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and stoichiometric ratios of reactants. Post-reaction purification via column chromatography or recrystallization ensures high purity . Optimization studies suggest that reducing reaction time while maintaining yield requires catalytic systems like molecular sieves to absorb water and shift equilibrium .

Basic: Which spectroscopic techniques are most effective for characterizing 2,2-Diethoxyethyl benzoate?

  • ¹H/¹³C NMR : Assign peaks for the diethoxyethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–3.7 ppm for OCH₂) and benzoate aromatic protons (δ ~7.4–8.1 ppm) .
  • IR Spectroscopy : Confirm ester C=O stretch (~1720 cm⁻¹) and ether C-O stretches (~1100 cm⁻¹) .
  • Mass Spectrometry (ESI/GC-MS) : Identify molecular ion peaks (e.g., [M+H]⁺ at m/z 268) and fragmentation patterns to validate structure .

Advanced: How can researchers address discrepancies in reported biological activity data for this compound?

Contradictions often arise from variations in assay conditions (e.g., cell line specificity, solvent effects). Methodological solutions include:

  • Standardized purity validation (HPLC ≥98%) to exclude impurities influencing results .
  • Dose-response studies to establish EC₅₀/IC₅₀ values across multiple models.
  • Meta-analysis of published data to identify confounding variables (e.g., pH, temperature) .

Advanced: What mechanistic insights explain the compound’s stability in aqueous vs. nonpolar environments?

The diethoxyethyl group enhances hydrophobicity, reducing hydrolysis in nonpolar solvents. In aqueous media, ester bond cleavage is pH-dependent: acidic conditions protonate the carbonyl oxygen, accelerating hydrolysis, while alkaline conditions promote nucleophilic attack by OH⁻. Kinetic studies using UV-Vis spectroscopy or LC-MS can quantify degradation rates .

Basic: What safety protocols are essential for handling 2,2-Diethoxyethyl benzoate?

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes .

Advanced: How can computational modeling predict the compound’s reactivity in novel reactions?

  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics : Simulate solvation effects in different solvents (e.g., DMSO vs. hexane).
  • Retrosynthetic Tools : Platforms like Pistachio or Reaxys propose feasible synthetic pathways using the compound as an intermediate .

Basic: What are the primary applications of 2,2-Diethoxyethyl benzoate in drug discovery?

  • Prodrug Design : The diethoxyethyl moiety enhances lipophilicity, improving membrane permeability for CNS-targeted agents.
  • Enzyme Substrate Mimics : Used to study esterase activity via hydrolysis kinetics .

Advanced: What strategies resolve low yields in multi-step syntheses involving this compound?

  • Stepwise Optimization : Isolate intermediates (e.g., diethoxyethyl chloride) to minimize side reactions.
  • Catalysis : Employ lipases for enantioselective esterification in green solvents .
  • Design of Experiments (DoE) : Statistically evaluate factors like temperature, catalyst loading, and solvent polarity .

Basic: How does the compound’s logP value influence its utility in biological assays?

A calculated logP ~2.5 (via ChemDraw or PubChem) indicates moderate lipophilicity, balancing solubility in assay buffers (e.g., PBS) and cell membrane penetration. Adjusting solvent systems (e.g., DMSO ≤0.1%) prevents cytotoxicity while maintaining bioavailability .

Advanced: What analytical challenges arise in quantifying trace impurities, and how are they mitigated?

  • HPLC-MS/MS : Detect sub-1% impurities (e.g., hydrolyzed byproducts) with MRM transitions.
  • Calibration Standards : Use certified reference materials (CRMs) for accurate quantification.
  • Forced Degradation Studies : Expose the compound to heat/light/humidity to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.